molecular formula C19H30N2O5S2 B2430269 N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1797630-04-6

N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No.: B2430269
CAS No.: 1797630-04-6
M. Wt: 430.58
InChI Key: VCLHXHPEIYLJFR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. These properties are often tailored to suit the intended therapeutic application .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Antagonist Properties : This compound has been synthesized and structurally characterized as part of research into CCR5 antagonists, showing potential for HIV-1 infection prevention (Cheng De-ju, 2015).

Quantum Chemical and Molecular Dynamics Studies

  • Corrosion Inhibition Properties : Quantum chemical and molecular dynamic simulation studies have been conducted on similar piperidine derivatives to assess their effectiveness in inhibiting iron corrosion (S. Kaya et al., 2016).

Solid-State Characterization

  • Structural Investigation for Dementia Treatment : The compound AND-1184, structurally related to N-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, has been investigated for its potential as an Active Pharmaceutical Ingredient (API) for dementia treatment. This study involved single-crystal X-ray and solid-state NMR characterizations (Tomasz Pawlak et al., 2021).

Synthesis and Biological Studies

  • Synthesis and Antimicrobial Properties : N-substituted derivatives of this compound class have been synthesized and evaluated for their antibacterial properties (H. Khalid et al., 2016).
  • Potential as Antitubercular Agents : Investigations into the potential of similar compounds as antitubercular agents have been conducted, including docking studies against Mycobacterium tuberculosis enzymes (Nikil Purushotham & B. Poojary, 2018).

Pharmacological Applications

  • Antihypertensive and Diuretic Activities : Research on N-sulfur derivatives of related compounds has shown species-specific antihypertensive and diuretic activities (S. Klioze & W. J. Novick, 1978).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended therapeutic application .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary widely depending on the specific compound. It’s important to handle these compounds with care and follow all safety guidelines.

Future Directions

Piperidine derivatives continue to be a rich area of research in the pharmaceutical industry, with new compounds being synthesized and evaluated for their therapeutic potential .

Properties

IUPAC Name

3-methyl-N-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S2/c1-15(2)14-27(23,24)17-8-11-21(12-9-17)19(22)7-10-20-28(25,26)18-6-4-5-16(3)13-18/h4-6,13,15,17,20H,7-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLHXHPEIYLJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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